molecular formula C17H18ClN3O6S2 B1209198 Sporidesmin J CAS No. 69799-25-3

Sporidesmin J

Cat. No. B1209198
CAS RN: 69799-25-3
M. Wt: 459.9 g/mol
InChI Key: QMMDQXDENCYFDX-UNTBTUBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporidesmin J is a pyrroloindole.

Scientific Research Applications

Zinc Protection in HepG2 Cells

Sporidesmin, secreted by Pithomyces chartarum, causes liver and bile duct damage in ruminants. A study using HepG2 cells found that zinc sulphate protects these cells from sporidesmin toxicity, suggesting zinc's protective role against sporidesmin in ruminants. The mechanism doesn't require de novo gene transcription, indicating a direct protective action of zinc against the toxin (Duncan, Thompson, & Phua, 2005).

Isolation and Structural Identification

Sporidesmin H and J, new sporidesmins, were isolated from Pithomyces chartarum culture extracts. Sporidesmin J was identified as de-N6-methylsporidesmin, expanding our understanding of the chemical diversity of sporidesmins (Rahman, Safe, & Taylor, 1979).

Toxicity Mechanism: Generation of Superoxide Radical

Sporidesmin's toxicity involves generating superoxide radical during its autoxidation. The study suggests that oxygen-free-radicals from sporidesmin may initiate its deleterious effects, providing insights into its mechanism of toxicity (Munday, 1982).

Interaction with Lipid Bilayers

Sporidesmin's interaction with lipid bilayers was studied to understand its redox behavior in a hydrophobic environment. The study found that sporidesmin affects the phase properties of lipid bilayers, suggesting how it might disrupt cell membrane function (Upreti & Jain, 1993).

Copper-Chelating Agents' Inhibition

Copper-chelating agents inhibit sporidesmin's generation of superoxide radical. This suggests the potential role of copper in sporidesmin's in vivo toxicity and the protective effect of zinc by inhibiting copper absorption (Munday, 1985).

properties

CAS RN

69799-25-3

Product Name

Sporidesmin J

Molecular Formula

C17H18ClN3O6S2

Molecular Weight

459.9 g/mol

IUPAC Name

(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C17H18ClN3O6S2/c1-15-13(23)21-12-16(25,11(22)17(21,29-28-15)14(24)20(15)2)6-5-7(18)9(26-3)10(27-4)8(6)19-12/h5,11-12,19,22,25H,1-4H3/t11-,12-,15-,16-,17-/m1/s1

InChI Key

QMMDQXDENCYFDX-UNTBTUBKSA-N

Isomeric SMILES

C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4)OC)OC)Cl)O

SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4)OC)OC)Cl)O

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4)OC)OC)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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